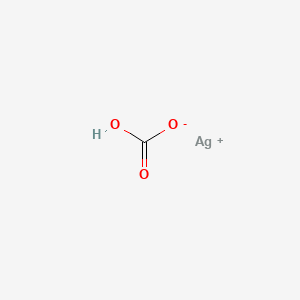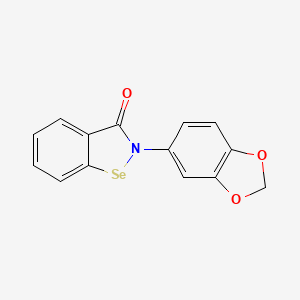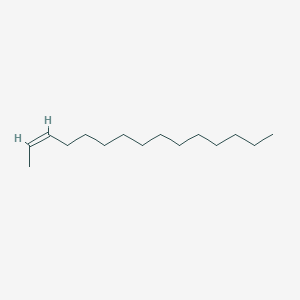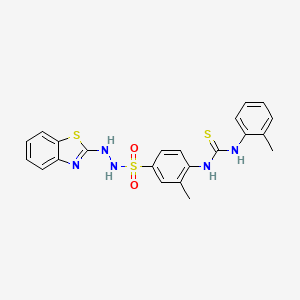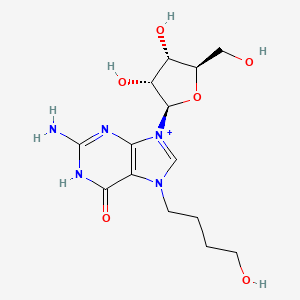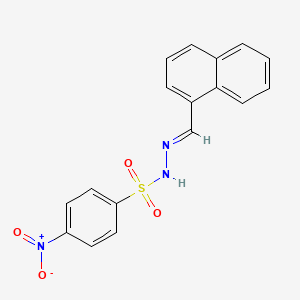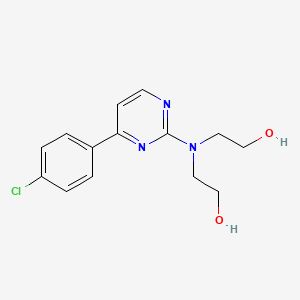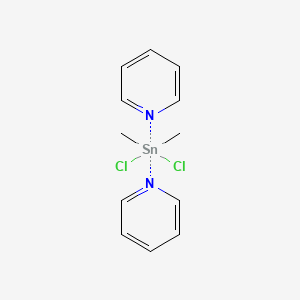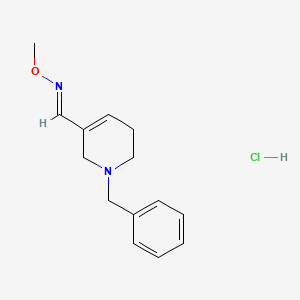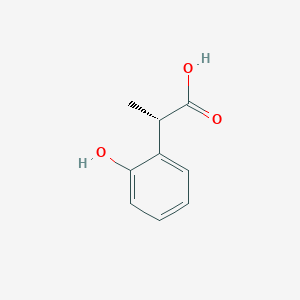
2-(2-Hydroxyphenyl)propanoic acid, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyphenyl)propanoic acid, (2S)- is an organic compound with the molecular formula C9H10O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its hydroxyl group attached to the benzene ring and a carboxylic acid group on the propanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol and Acrylonitrile Reaction: One method involves reacting phenol with acrylonitrile to form 2-hydroxyphenylacetonitrile, which is then hydrolyzed to produce 2-(2-Hydroxyphenyl)propanoic acid.
Industrial Production Methods
Industrial production methods typically involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-(2-Hydroxyphenyl)propanoic acid can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form 2-(2-Hydroxyphenyl)propanol.
Substitution: The hydroxyl group can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Hydroxyphenyl)propanoic acid derivatives with carbonyl groups.
Reduction: Formation of 2-(2-Hydroxyphenyl)propanol.
Substitution: Formation of various substituted phenylpropanoic acids.
Applications De Recherche Scientifique
2-(2-Hydroxyphenyl)propanoic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the carboxylic acid group can form ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid: Similar structure but with an additional hydroxyl group on the propanoic acid chain.
2-Hydroxycinnamic acid: Similar structure but with a double bond in the propanoic acid chain.
Uniqueness
2-(2-Hydroxyphenyl)propanoic acid is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxylic acid functional groups. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
153541-39-0 |
|---|---|
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
(2S)-2-(2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O3/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1 |
Clé InChI |
KRHQRJXHSUXNQY-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1O)C(=O)O |
SMILES canonique |
CC(C1=CC=CC=C1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



